Dihidroceramida C14

Descripción general

Descripción

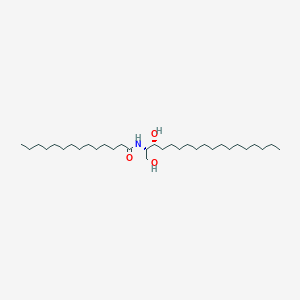

C14 dihydroceramide is a synthetic dihydroceramide. Acylation of sphinganine with myristoyl (FA-CoA with C14 acyl chain) by dihydro ceramide synthase 1, yields C14-dihydroceramide.

Cer(D18:0/14:0), also known as C14DH cer or DHC-a 18:0/14:0, belongs to the class of organic compounds known as long-chain ceramides. These are ceramides bearing a long chain fatty acid. Thus, cer(D18:0/14:0) is considered to be a ceramide lipid molecule. Cer(D18:0/14:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:0/14:0) has been primarily detected in blood. Within the cell, cer(D18:0/14:0) is primarily located in the membrane (predicted from logP), endosome and intracellular membrane. Cer(D18:0/14:0) can be converted into ins-1-p-cer(D18:0/14:0)(1-).

N-tetradecanoylsphinganine is a dihydroceramide in which the ceramide N-acyl group is specified as tetradecanoyl (myristoyl).

Aplicaciones Científicas De Investigación

Función en la investigación del cáncer

Se ha descubierto que las dihidroceramidas desempeñan funciones significativas en varios procesos biológicos distintos de los que implican ceramidas. Estos procesos incluyen respuestas al estrés celular y autofagia, crecimiento celular, vías pro-muerte o pro-supervivencia, hipoxia y respuestas inmunitarias . Por lo tanto, son actores importantes en patologías que van desde la diabetes hasta el cáncer .

Implicaciones en las enfermedades metabólicas

La concentración plasmática de dihidroceramidas se ha relacionado con enfermedades metabólicas y se ha demostrado como un predictor a largo plazo de la aparición de diabetes tipo 2 . Esto las convierte en biomarcadores potenciales en estas enfermedades .

Función en la investigación de la obesidad

Las dihidroceramidas se han implicado en la investigación relacionada con la obesidad, dado su papel en la regulación metabólica .

Uso en estudios de autofagia

La autofagia, un proceso celular involucrado en la degradación y el reciclaje de componentes celulares, se ha relacionado con las dihidroceramidas . Esto las hace útiles para estudiar este proceso.

Función en la respuesta al estrés celular

Las dihidroceramidas están involucradas en las respuestas al estrés celular . Esto las hace importantes en el estudio de cómo las células responden a varios factores estresantes.

Uso como estándar en espectrometría de masas

La dihidroceramida C14 se ha utilizado como estándar para medir la concentración de metabolitos de esfingolípidos en tejidos adiposos mediante espectrometría de masas de tiempo de vuelo cuadrupolar (Q-TOF) .

Mecanismo De Acción

- Ceramides play essential roles in tissues, but DhCers are less prevalent. Despite this, they are now recognized as important players in various biological processes distinct from ceramides .

- Notably, inhibiting dihydroceramide desaturase (DES1) activity elevates DhCer levels, leading to cellular stress, autophagy, and early apoptosis .

Target of Action

Mode of Action

Biochemical Pathways

Análisis Bioquímico

Biochemical Properties

C14 Dihydroceramide interacts with various enzymes, proteins, and other biomolecules. It is synthesized in the endoplasmic reticulum (ER) through the acylation of sphinganine molecules by six isoforms of ceramide synthase . This process gives rise to dihydroceramide with varying acyl chain lengths .

Cellular Effects

C14 Dihydroceramide has been found to be involved in various cellular processes, including cellular stress responses, autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

C14 Dihydroceramide exerts its effects at the molecular level through various mechanisms. It is involved in the generation of more complex sphingolipids in the Golgi apparatus .

Metabolic Pathways

C14 Dihydroceramide is involved in the de novo sphingolipid biosynthesis pathway . It is a substrate for the generation of more complex sphingolipids in the Golgi apparatus .

Subcellular Localization

The subcellular localization of C14 Dihydroceramide is primarily in the endoplasmic reticulum (ER), where it is synthesized

Propiedades

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H65NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h30-31,34-35H,3-29H2,1-2H3,(H,33,36)/t30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTSZXVRDXQARY-IOWSJCHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H65NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437370 | |

| Record name | C14 Dihydroceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:0/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

61389-70-6 | |

| Record name | C14-Dihydroceramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61389-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C14 Dihydroceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

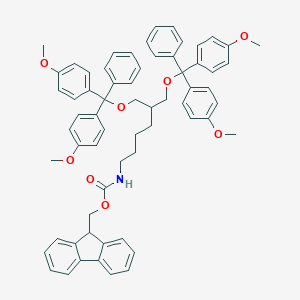

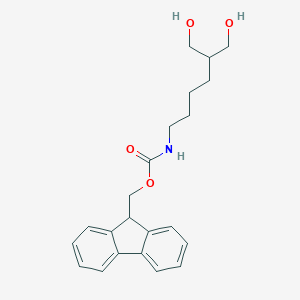

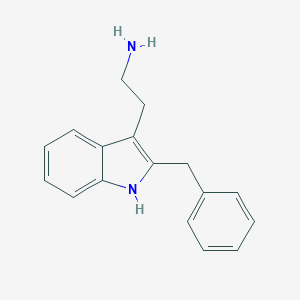

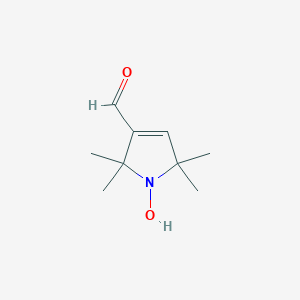

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine](/img/structure/B14377.png)

![(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14382.png)